8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-Bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (compound 6f) is a brominated xanthine derivative with a 1,7-dibenzyl substitution pattern. Its structure features:
- 1,7-Bis(2-chlorobenzyl) groups, introducing steric bulk and electron-withdrawing effects due to the ortho-chloro substituents.
- 3-Methyl group at the N3 position, which stabilizes the tautomeric form of the purine ring.
Synthesis: Synthesized via alkylation of 8-bromotheophylline with 2-chlorobenzyl bromide in the presence of K₂CO₃ and DMF, yielding 6f as a white solid (62% yield) .
Characterization:
Properties
IUPAC Name |
8-bromo-1,7-bis[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N4O2/c1-25-17-16(26(19(21)24-17)10-12-6-2-4-8-14(12)22)18(28)27(20(25)29)11-13-7-3-5-9-15(13)23/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFFRWYJHNDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N(C(=N2)Br)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation Protocol
-
N7-Alkylation :
-
N1-Alkylation :
One-Pot Bis-Alkylation
Simultaneous addition of 2.4 equivalents of 2-chlorobenzyl bromide and excess potassium carbonate in DMF at 95°C for 10 hours achieves 68% yield but risks over-alkylation.
Optimization of Reaction Conditions
Solvent Selection
Base and Catalysis
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Potassium Carbonate : Preferred for its mild basicity and solubility in DMF.
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in biphasic systems.
Purification and Characterization
Recrystallization
Crude product is slurried in methanol or ethyl acetate at 45–50°C, achieving >99% purity after two recrystallizations.
Chromatographic Methods
Silica gel chromatography with dichloromethane/methanol (95:5) resolves residual mono-alkylated impurities.
Spectroscopic Data
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¹H NMR (DMSO-d6): δ 7.45–7.32 (m, 8H, aromatic), 5.21 (s, 4H, -CH2-), 3.42 (s, 3H, -CH3).
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HRMS : m/z 523.98 [M+H]⁺ (calc. 523.04 for C20H16BrCl2N4O2).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Stepwise Alkylation | DMF, K2CO3, 80°C, 20h | 78% | >99% |
| One-Pot Alkylation | DMF-Toluene, K2CO3, 95°C, 10h | 68% | 97% |
| Phase-Transfer | NMP-Toluene, TBAB, 100°C, 6h | 72% | 98% |
Stepwise alkylation provides superior yield and purity, albeit with longer reaction times.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially converting them to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can replace the bromine and chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Agents
One of the primary applications of 8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is as a precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in the management of Type 2 diabetes. The compound serves as an intermediate in the synthesis of linagliptin, a well-known DPP-4 inhibitor that helps control blood sugar levels by increasing insulin release and decreasing glucagon levels .
2. Anticancer Research
Research has indicated that purine derivatives exhibit anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer progression. Studies have shown that modifications of purine structures can lead to significant inhibition of cancer cell lines, making this compound a candidate for further exploration in anticancer drug development .
3. Antimicrobial Activity
Some studies suggest that purine derivatives possess antimicrobial properties. The presence of halogen substituents, such as bromine and chlorine in this compound, may enhance its activity against certain bacterial strains. This aspect is particularly relevant in the ongoing search for new antibiotics amid rising antibiotic resistance .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound is also utilized in enzyme inhibition studies, particularly targeting kinases involved in cellular signaling pathways. By evaluating its effects on specific kinases, researchers can gain insights into its potential role as a therapeutic agent in diseases characterized by dysregulated kinase activity .
2. Molecular Probes
Due to its unique chemical structure, this compound can be developed into molecular probes for studying biological processes at the molecular level. These probes can help visualize and quantify interactions within cellular environments, contributing to a better understanding of cellular mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. The presence of bromine, chlorine, and methyl groups can influence its binding affinity and specificity, leading to varied biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Yield and Physicochemical Properties
Key Observations :
- Substituent Position : Ortho-substituents (e.g., 2-chloro in 6f ) induce greater steric hindrance compared to meta-substituents (e.g., 3-chloro in 6g ), affecting reaction yields and NMR chemical shifts.
- Electron Effects : Electron-withdrawing groups (e.g., –Cl, –Br) stabilize the purine core, whereas electron-donating groups (e.g., –OCH₃ in 6h ) reduce electrophilicity at C8 .
Comparison with N7-Monoalkylated Derivatives
Table 2: Monoalkylated vs. Dialkylated Derivatives
Key Observations :
- Synthetic Accessibility: Dialkylated derivatives (e.g., 6f) generally exhibit lower yields (60–70%) compared to monoalkylated analogues (e.g., 96% for Compound 6 in ), likely due to steric challenges in dual alkylation .
- Biological Relevance: Dialkylated derivatives like 6f are explored as pan-PDE inhibitors, while monoalkylated compounds (e.g., Compound 6) lack detailed activity data .
Table 3: Bioactive Derivatives of 8-Bromopurine-2,6-dione
Key Observations :
- Position 8 Modifications : Bromine at C8 serves as a versatile handle for nucleophilic substitution, enabling diversification into amines (e.g., 832 ), thiols (e.g., SIRT3 inhibitor), or methoxy groups (e.g., 869 ) .
- Biological Diversity : Small structural changes (e.g., substituting Br with –OCH₃ or –SH) drastically alter target specificity, ranging from PDEs to viral proteases .
Biological Activity
8-Bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS No. 303973-59-3) is a synthetic compound belonging to the purine class. Its unique structure includes halogenated benzyl groups, which are often associated with enhanced biological activity. This article explores the biological activities of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties based on various studies.
- Molecular Formula : C20H15BrCl2N4O2
- Molecular Weight : 494.17 g/mol
- CAS Number : 303973-59-3
Antibacterial Activity
Recent studies have shown that compounds similar to 8-bromo derivatives exhibit significant antibacterial properties. The presence of halogens in the benzyl groups is believed to enhance their interaction with bacterial cell membranes and enzymes.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| 8-Bromo Purine | P. aeruginosa | 8 |
Note: MIC = Minimum Inhibitory Concentration
In vitro studies have indicated that derivatives with bromine and chlorine substituents can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. For instance, a compound structurally similar to 8-bromo-purine showed an MIC value of 8 µg/mL against Pseudomonas aeruginosa .
Antifungal Activity
The antifungal efficacy of halogenated purines has also been documented. Compounds with similar structural features have demonstrated activity against various fungal strains.
Table 2: Antifungal Activity of Halogenated Purines
| Compound Name | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Compound C | C. albicans | 12 |
| Compound D | F. oxysporum | 24 |
| 8-Bromo Purine | A. niger | 10 |
Research indicates that the introduction of halogen atoms enhances the lipophilicity of these compounds, facilitating better penetration into fungal cells and leading to increased antifungal activity .
Anticancer Potential
Emerging studies suggest that the purine scaffold may have anticancer properties due to its ability to interfere with nucleic acid synthesis and cellular signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various purine derivatives, including those similar to this compound:
- Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer)
- Findings :
This suggests a promising avenue for further research into its potential as an anticancer agent.
The biological activities of this compound are hypothesized to be due to:
- Interaction with Enzymes : The halogen substituents may enhance binding affinity to bacterial enzymes or fungal cell wall components.
- DNA Intercalation : Similar compounds have been shown to intercalate DNA strands, disrupting replication and transcription processes in cancer cells.
- Cell Membrane Disruption : The lipophilic nature of halogenated compounds aids in disrupting microbial cell membranes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
